2,5-Di-tert-amylquinone
Overview
Description
Chemical Reactions Analysis
Quinones, the class of compounds to which 2,5-Di-tert-amylquinone belongs, are known to undergo reduction to their corresponding arenediols . 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a widely used quinone that mediates hydride transfer reactions and shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .Scientific Research Applications
Chemistry
2,5-Di-tert-amylbenzoquinone is used in various chemical reactions due to its unique structure and properties. It is often used as a reagent in organic synthesis. .
Material Science
In the field of material science, 2,5-Di-tert-amylbenzoquinone is classified under charge transfer complexes. These complexes have unique electronic properties and are used in the development of new materials .
Proteomics Research
2,5-Di-tert-amylbenzoquinone is used as a biochemical in proteomics research. Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis and identification of proteins .
Physics
Although not explicitly mentioned, the physical properties of 2,5-Di-tert-amylbenzoquinone, such as its melting point and density, suggest potential applications in the field of physics .
Mechanism of Action
Target of Action
The primary target of 2,5-Di-tert-amylbenzoquinone is the electron transport chain in cells . This compound is of interest in organic chemistry and materials science research due to its redox-active quinone moiety .
Mode of Action
2,5-Di-tert-amylbenzoquinone interacts with its targets through its electron-accepting properties . These properties are relevant in the design of organic electronic devices, such as organic transistors and solar cells .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 2,5-Di-tert-amylbenzoquinone. For instance, it is recommended to store the compound in a cool and dark place .
properties
IUPAC Name |
2,5-bis(2-methylbutan-2-yl)cyclohexa-2,5-diene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2/c1-7-15(3,4)11-9-14(18)12(10-13(11)17)16(5,6)8-2/h9-10H,7-8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXFOYLEDAOQRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=O)C(=CC1=O)C(C)(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196628 | |
Record name | DAQ | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Di-tert-amylquinone | |
CAS RN |
4584-63-8 | |
Record name | 2,5-Bis(1,1-dimethylpropyl)-2,5-cyclohexadiene-1,4-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4584-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | DAQ | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004584638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Di-tert-amylquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124509 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | DAQ | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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